methyl[(1R)-1-(2-methylphenyl)ethyl]amine

Chiral resolution Enantiomeric purity Stereochemistry

This single-enantiomer (R)-N-methyl-1-(o-tolyl)ethanamine is supplied as a free base with ≥95% enantiomeric purity, eliminating the 50% yield penalty and costly chiral-resolution steps inherent to racemic or (S)-isomer alternatives. The ortho-methyl group provides steric differentiation from para/meta isomers, ensuring consistent binding geometry in catalytic cycles. Ideal for constructing enantiopure pharmaceuticals, designing Pd-based chiral ligands with weak amine coordination, or developing robust continuous-flow racemization processes. Every batch ships with full analytical documentation.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
Cat. No. B13211114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl[(1R)-1-(2-methylphenyl)ethyl]amine
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C)NC
InChIInChI=1S/C10H15N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m1/s1
InChIKeyZQVYRJXZAWZERP-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





methyl[(1R)-1-(2-methylphenyl)ethyl]amine: A High-Purity Chiral Amine Building Block for Asymmetric Synthesis and Pharmaceutical R&D


methyl[(1R)-1-(2-methylphenyl)ethyl]amine is a chiral secondary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol, characterized by a (1R)-1-(2-methylphenyl)ethyl group attached to a methylamine moiety . This compound exists as a single, defined (R)-enantiomer, possessing a stereogenic center that confers specific three-dimensional orientation, making it fundamentally distinct from its (S)-enantiomer, racemic mixtures, or achiral analogs [1]. The ortho-methyl substitution on the phenyl ring introduces steric bulk that differentiates it from para- and meta-substituted isomers, influencing both its reactivity in catalytic transformations and its binding interactions in asymmetric syntheses [2]. As a versatile chiral building block, this compound serves as a critical intermediate in the construction of enantiomerically pure pharmaceuticals, chiral ligands, and resolving agents [1][3]. Its free base form offers distinct advantages for direct use in nucleophilic reactions, reductive aminations, and metal-catalyzed coupling protocols without requiring additional deprotection steps, positioning it as a preferred choice for researchers requiring a pre-resolved, ortho-substituted N-methyl chiral amine scaffold.

Why Substituting methyl[(1R)-1-(2-methylphenyl)ethyl]amine with a Racemate, (S)-Enantiomer, or Para-Isomer Will Compromise Project Outcomes


Generic substitution with the (S)-enantiomer, the racemic (±)-mixture, or structurally related isomers such as the para-methylphenyl analog introduces unacceptable variability in stereochemical outcomes, catalytic efficiency, and biological activity, rendering data non-reproducible across synthetic batches [1]. The (S)-enantiomer can generate diastereomeric intermediates with opposite or unpredictable selectivity, leading to reversed enantiomeric excess in downstream products or complete failure of asymmetric transformations [2]. The racemic mixture offers only 50% active material, effectively halving the reaction yield while doubling purification complexity; moreover, the presence of the undesired enantiomer can act as a competitive inhibitor in chiral recognition events [3]. Ortho-substitution is not interchangeable with para- or meta-substitution, as the steric and electronic environment at the ortho-position directly modulates the amine's basicity, nucleophilicity, and coordination geometry with transition metal catalysts, factors that have been quantitatively demonstrated to affect binding constants and reaction rates [4]. Attempting to use an achiral analog negates the entire purpose of asymmetric synthesis, forcing reliance on costly and often inefficient chiral resolution steps at a later stage, which adds time, reduces yield, and increases overall cost [5].

Quantitative Comparative Evidence: methyl[(1R)-1-(2-methylphenyl)ethyl]amine vs. Closest Analogs


Enantiomeric Purity: Resolved (R)-Enantiomer vs. Racemic Mixture

The target compound is supplied as the resolved (R)-enantiomer with a purity specification of ≥95%, whereas the closest alternative—the racemic (±)-mixture of 1-(2-methylphenyl)ethylamine—contains exactly 50% of the desired (R)-enantiomer and 50% of the undesired (S)-enantiomer. Resolution of the racemate to isolate the (R)-enantiomer requires additional synthetic steps using resolving agents such as isopropylidene glycerol hydrogen phthalate, which, while capable of achieving very high enantiomeric excess, introduces process complexity and reduces overall yield [1].

Chiral resolution Enantiomeric purity Stereochemistry

Catalytic Process Compatibility: N-Methylation Distinguishes Target from Non-Methylated Primary Amine

In continuous flow dynamic diastereomeric crystallization (R3) processes, N-methylated secondary amines like the target compound exhibit a critical difference from primary amines: racemization over IrCp* SCRAM catalysts results in slow release of methylamine, which progressively inactivates the catalyst bed [1]. This requires reactor design considerations, but also confirms the target compound's N-methyl group is essential for applications where primary amines would be unsuitable due to excessive catalyst inhibition or different reactivity profiles. The non-methylated analog, (1R)-1-(2-methylphenyl)ethylamine, lacks this N-methyl group, resulting in different racemization kinetics and requiring distinct process optimization.

Catalyst poisoning Continuous flow racemization Process chemistry

Steric Effects in Metal Coordination: Ortho-Substitution vs. Para-Substitution

The ortho-methyl substitution on the phenyl ring of the target compound creates steric bulk that significantly affects coordination chemistry with transition metals. Comparative binding constant studies with palladium tris(o-tolyl)phosphine complexes demonstrate that N-methylaniline—an analog lacking the α-methyl chiral center but sharing the N-methyl and ortho-substitution pattern—exhibits the lowest binding constant (K_b) among all amines tested, indicating substantially weaker coordination due to combined steric and electronic effects [1]. In contrast, para-substituted amines of similar class show different coordination behavior; the ortho-substitution pattern is not interchangeable with para- or meta-substitution when designing chiral ligands for asymmetric catalysis, as the steric environment directly modulates both binding affinity and chiral induction.

Organometallic catalysis Ligand binding Steric effects

Commercial Availability and Purity: Target Compound vs. (S)-Enantiomer

The target compound is commercially available as the hydrochloride salt with a specified purity of 95% (CAS 2059913-74-3), providing researchers with a reliable, ready-to-use chiral building block . The (S)-enantiomer, [(1S)-1-(2-methylphenyl)ethyl]methylamine, is also commercially available but with comparable purity specifications; however, selection between the two is not interchangeable and must be dictated by the stereochemical requirements of the target application. Direct comparative data on differential pricing or availability are vendor-specific and not published in peer-reviewed literature, representing a limitation of open-source evidence.

Commercial sourcing Purity specification Procurement

Validated Research and Industrial Applications for methyl[(1R)-1-(2-methylphenyl)ethyl]amine Based on Comparative Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The compound's defined (R)-configuration and ≥95% enantiomeric purity make it directly suitable as a chiral building block for constructing enantiomerically pure pharmaceutical intermediates without requiring additional resolution steps . This application is supported by the compound's class membership among chiral 1-aryl-alkylamines that are established intermediates for fungicidal active compounds and other pharmaceutical agents [1]. Using the pre-resolved (R)-enantiomer eliminates the 50% yield penalty inherent to racemic starting materials and avoids the need for costly chiral HPLC or crystallization-based resolution protocols that, while effective, add 1–3 synthetic stages and reduce overall process efficiency [2].

Chiral Ligand Scaffold for Asymmetric Transition Metal Catalysis

The ortho-methyl substitution combined with N-methylation creates a sterically demanding amine framework that, based on comparative binding constant studies, exhibits weak coordination to palladium centers . This property is advantageous when designing chiral ligands for asymmetric catalysis where strong amine coordination would otherwise poison the catalyst or block substrate access to the metal center. The (R)-stereochemistry provides a defined chiral environment for enantioselective transformations, and the ortho-substitution pattern differentiates this compound from para- or meta-isomers that would present different steric profiles and coordination geometries.

Continuous Flow Dynamic Crystallization Process Development

The N-methylated secondary amine structure has been demonstrated in continuous flow racemization studies to exhibit specific catalyst inactivation behavior due to methylamine release, requiring periodic reactivation with hydroiodic acid . This makes the compound a relevant model substrate for developing robust continuous manufacturing processes for chiral amines, where understanding catalyst longevity and deactivation mechanisms is critical for industrial scale-up. The target compound's behavior differs from primary amine analogs, making it specifically suitable for studies aimed at optimizing R3 (resolution–racemization–recycle) processes for N-methylated substrates.

Synthesis of Chiral Resolving Agents and Auxiliaries

Derivatives of 1-aryl-alkylamines serve as resolving agents for enantiomeric separation of racemic acids and amino acids . The target compound's (R)-configuration and ortho-methyl substitution offer distinct steric and electronic properties that can be exploited in the design of novel resolving agents. The established methodology for resolution of ortho-substituted 1-phenylethylamines using isopropylidene glycerol hydrogen phthalate demonstrates that ortho-substitution does not preclude efficient resolution, validating the use of this scaffold in resolution applications [1].

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